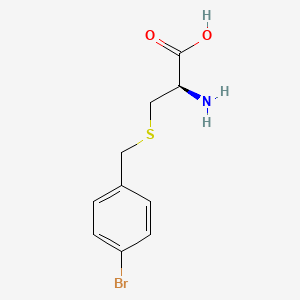

S-(4-Bromobenzyl)cysteine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2S |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(4-bromophenyl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H12BrNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

QZGWXEMBSFZEBK-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S 4 Bromobenzyl Cysteine

Stereoselective Synthesis Approaches for S-(4-Bromobenzyl)cysteine

Stereoselective synthesis, a cornerstone of modern organic chemistry, aims to produce a specific stereoisomer of a chiral molecule. inflibnet.ac.in This is particularly crucial in pharmaceutical sciences, as different enantiomers of a drug can exhibit varied physiological activities and side effects. google.com For S-aryl cysteines, including this compound, achieving high stereochemical control is a significant objective. google.com

Enantiomeric Excess Optimization in Synthesis

The primary goal in stereoselective synthesis is to maximize the enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture. nih.govnih.gov For S-aryl cysteine derivatives, processes have been developed that yield an enantiomeric excess of greater than 96%, with preferred methods achieving over 98% and even 99.5% ee. google.com This high level of enantioselectivity is critical for producing intermediates for chiral drugs with high therapeutic activity and reduced side effects. google.com The optimization of enantiomeric excess often involves the careful selection of chiral catalysts, reagents, and reaction conditions. nih.govmdpi.com Techniques such as high-performance liquid chromatography (HPLC) are instrumental in determining the enantiomeric purity of the synthesized compounds. google.comsigmaaldrich.com

Chirality Control in S-Aryl Cysteine Synthesis

Controlling chirality in the synthesis of S-aryl cysteines involves several strategies. One common approach is the use of a chiral pool, starting from an enantiomerically pure precursor like L-cysteine or D-cysteine. scielo.brscielo.br The inherent chirality of the starting material guides the stereochemical outcome of the reaction.

Another key strategy involves the use of organometallic reagents. For instance, Au(III) organometallic complexes have been effectively used for the chemoselective S-arylation of cysteine residues in peptides and proteins under mild conditions. researchgate.net These reactions are often rapid and can be performed in various buffers across a wide pH range. researchgate.net Similarly, palladium(II) complexes have also been employed for this purpose. researchgate.net

Surface-catalyzed synthesis presents another avenue for chirality control. Studies have shown that the two-point attachment of cysteine to a mineral surface, via its carboxylate and sulfur groups, can lead to stereospecific orientations of the amino group. nih.gov This restricted rotation at the surface can influence the rate of peptide bond formation in a stereoselective manner. nih.gov

Non-Stereoselective Synthetic Routes

While stereoselective synthesis is often preferred, non-stereoselective routes for preparing S-aryl cysteines also exist. These methods typically result in a racemic mixture of the product, meaning both enantiomers are produced in equal amounts. google.com A common non-stereoselective method involves the reaction of an aryl halide with a cysteine derivative where the stereocenter is not controlled. For example, reacting an aryl halide with a thiolate generated in situ can produce S-aryl cysteine compounds. google.com This reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require heating. google.com

Derivatization Strategies of this compound

Derivatization of this compound allows for the modification of its chemical properties and the synthesis of new compounds with potentially different biological activities. Key strategies include N-acylation and the formation of thiazolidine (B150603) derivatives.

N-Acylation Reactions and Derivative Synthesis (e.g., N-acetyl-S-(4-bromobenzyl)cysteine)

N-acylation involves the introduction of an acyl group to the nitrogen atom of the cysteine moiety. A prominent example is the synthesis of N-acetyl-S-(4-bromobenzyl)cysteine. nih.gov The Schotten-Baumann reaction is one method that can be used for the N-acetylation of S-substituted glutathione (B108866) derivatives, although it may result in moderate yields and require extensive purification. scite.ai Other methods for N-acetylation of cysteine and its derivatives include the use of acetic anhydride (B1165640). scite.ai

The synthesis of N-acyl-amino acids can also be a stepping stone for creating more complex molecules. For instance, N-acylated L-valine has been used as a precursor for the synthesis of novel 1,3-oxazole derivatives. mdpi.commdpi.com The Ugi four-component reaction provides another versatile route for the one-step synthesis of fully protected N-acetylcysteine derivatives. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Starting Material | Reagent | Product |

| S-(4-Bromobenzyl)glutathione | Acetic Anhydride | N-acetyl-S-(4-bromobenzyl)glutathione. scite.ai |

| L-Cysteine | Acetic Anhydride | N-acetyl-L-cysteine. scite.ai |

| L-Valine | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com |

Formation of Thiazolidine Derivatives

Thiazolidine rings are five-membered heterocyclic compounds containing both sulfur and nitrogen. scielo.br They are formed through the condensation reaction of a cysteine derivative with an aldehyde or ketone. scielo.brlatticescipub.com This reaction creates a new stereocenter at the C-2 position of the thiazolidine ring. scielo.br

The reaction of L-cysteine with various aldehydes, including substituted benzaldehydes, can yield 2-substituted-1,3-thiazolidine-4-carboxylic acids. rdd.edu.iqyok.gov.tr For instance, reacting L-cysteine with 4-bromobenzaldehyde (B125591) would be a direct route to the corresponding thiazolidine derivative. The stereochemical outcome of this condensation can be influenced by reaction conditions, potentially leading to mixtures of cis and trans diastereoisomers. scielo.br These thiazolidine derivatives are useful building blocks in organic synthesis and can undergo further reactions, such as N-acylation. latticescipub.comrdd.edu.iq

Table 2: Synthesis of Thiazolidine Derivatives from L-Cysteine

| Aldehyde | Product |

| Benzaldehyde | 2-Phenylthiazolidine-4-carboxylic acid. rdd.edu.iq |

| o-Bromo benzaldehyde | (2RS-4R)-2-(2-bromophenyl)-1,3-thiazolidine-4-carboxylic acid. yok.gov.tr |

| 2-Hydroxybenzaldehyde | (4R)-2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. |

Chemical Reactivity and Mechanistic Studies of S 4 Bromobenzyl Cysteine

Thiol Reactivity and Nucleophilic Properties of the Cysteine Moiety

The cysteine residue is one of the most reactive amino acids due to its thiol (or sulfhydryl) group (-SH). wikipedia.orgnih.gov This group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). wikipedia.orgnih.gov The specific reactivity of a cysteine thiol is heavily influenced by its local microenvironment within a protein, which affects its pKa value. rsc.org While most free thiols have a pKa around 8-9, making them mostly protonated and less reactive at physiological pH, the pKa of protein thiols can vary significantly. rsc.org

The nucleophilic character of the cysteine thiol allows it to participate in a variety of chemical reactions. wikipedia.orgacs.org It can be alkylated by electrophiles and oxidized by reactive oxygen and nitrogen species. nih.gov These reactions lead to a range of post-translational modifications (PTMs) that can alter protein structure and function. wikipedia.orgnih.gov In S-(4-Bromobenzyl)cysteine, the sulfur atom is already alkylated with the 4-bromobenzyl group, which means it cannot participate in reactions typical of a free thiol, such as forming disulfide bonds. However, its structure serves as a stable analogue for studying enzyme mechanisms and inhibitor interactions where a bulky group is attached to the cysteine sulfur.

Reactivity with Electrophilic Species

The inherent nucleophilicity of cysteine residues makes them primary targets for electrophilic molecules, including reactive metabolites of drugs and other xenobiotics. researchgate.netevotec.com The formation of covalent adducts between electrophiles and cellular macromolecules like proteins is a key mechanism of toxicity for many compounds. evotec.com

Interactions with Thiosulfonates (e.g., BBMTS)

Thiosulfonates are a class of reagents used to study thiol reactivity. Research has utilized this compound and its derivatives to understand the chemistry of protein S-sulfhydration, a post-translational modification where a hydrogen sulfide (B99878) (H₂S) moiety is added to a cysteine residue to form a persulfide (R-SSH). nih.govnih.gov

To investigate the mechanisms of persulfide detection methods, researchers developed S-4-bromobenzyl methanethiosulfonate (B1239399) (BBMTS), an analogue of the commonly used S-methyl methanethiosulfonate (MMTS). nih.govnih.gov Studies using model systems demonstrated that the terminal sulfur of a persulfide group is highly nucleophilic and reacts readily with electrophiles like BBMTS and MMTS. nih.govnih.gov This reactivity was confirmed by observing the formation of adducts between a papain persulfide model and BBMTS. nih.gov These findings were crucial in clarifying the chemistry of the modified biotin (B1667282) switch technique, a method used to detect S-sulfhydrated proteins, showing that thiosulfonates react with persulfides, which was contrary to earlier assumptions. nih.govnsf.gov

Adduct Formation with Reactive Metabolites and Electrophiles

This compound itself is a product of the metabolism of bromobenzene (B47551). Bromobenzene is known to be hepatotoxic due to the formation of reactive epoxide and quinone metabolites that bind covalently to liver proteins. nih.gov 4-Bromophenol, a major metabolite of bromobenzene, can be further oxidized to electrophilic quinones that form adducts with proteins. nih.gov While this compound is a stable conjugate, its formation pathway highlights the role of cysteine residues in trapping reactive electrophilic species. scispace.comnih.gov

The study of such adducts is critical in toxicology. Chemical trapping agents, including cysteine and glutathione (B108866) (GSH), are used to form stable adducts with reactive metabolites for identification. evotec.com Soft electrophiles such as quinones and imine methides readily conjugate with cysteine. evotec.com The investigation of compounds like bromobenzene has shown that its metabolites alkylate cysteine and histidine side chains, with the majority of identifiable adducts being derived from quinones. nih.gov

Role as a Model Compound in Studying Protein Post-Translational Modifications

The diverse chemistry of cysteine allows it to undergo numerous oxidative post-translational modifications (oxPTMs), which are crucial for regulating protein function and cell signaling. researchgate.netfrontiersin.org These modifications include S-nitrosylation, S-sulfenylation, S-glutathionylation, and disulfide bond formation. frontiersin.org this compound and related compounds serve as important tools for elucidating the mechanisms of these modifications. researchgate.netnih.gov

Investigating Protein S-Sulfhydration Mechanisms

Protein S-sulfhydration (also called persulfidation) is an emerging PTM implicated in signaling pathways involving hydrogen sulfide (H₂S). nih.govresearchgate.net Understanding the chemical reactivity of the persulfide group (R-SSH) is challenging due to its instability. nih.gov

To overcome this, researchers have used model systems. For example, this compound-related compounds have been instrumental in probing the reactivity of persulfides. nih.govacs.org Studies using S-4-bromobenzyl methanethiosulfonate (BBMTS) confirmed the nucleophilic nature of the persulfide's outer sulfur atom. nih.govnih.gov This research provided new insights into the chemistry of S-sulfhydration and helped refine methods for its detection, affirming that persulfides are reactive towards common electrophilic alkylating agents. nih.govnih.govnsf.gov This work has been fundamental in understanding how the H₂S signal is transduced into a biological response through protein modification. nih.govacs.org

Studies of General Cysteine Oxidation and Modification Pathways

Comprehensive analysis of cysteine oxidation on a proteome-wide scale is essential for understanding redox signaling. nih.gov Methodologies like Stable Isotope Cysteine Labeling with Iodoacetamide (B48618) (SICyLIA) have been developed to assess cysteine oxidation across the entire proteome. nih.gov

This compound serves as a reference or model for a permanently modified cysteine, helping to distinguish different states of cysteine modification in complex biological samples. The study of cysteine modifications is a key aspect of redox proteomics, which aims to characterize the landscape of redox PTMs at a systems level. osti.gov The unique reactivity of cysteine's thiol group makes it a focal point for these studies, as its oxidation state can range from -2 in thiols to +4 in sulfonic acids, with each state having different chemical properties and biological functions. rsc.orgmdpi.com The use of model compounds helps to dissect the complex interplay of these various modifications and their roles in health and disease. frontiersin.orgmdpi.com

Redox Chemistry and Antioxidant Properties of this compound and its Conjugates

The redox behavior of cysteine and its derivatives is fundamental to their biological and chemical activities, particularly their roles in mitigating oxidative stress. rsc.orglibretexts.org The sulfur atom in cysteine is redox-active, allowing it to participate in a variety of oxidation-reduction reactions. libretexts.org This section explores the redox chemistry of this compound and its conjugates, focusing on their antioxidant properties and the underlying mechanisms.

The core of cysteine's antioxidant capability lies in its thiol group (-SH), which can be oxidized to form a disulfide bond (-S-S-). libretexts.orglibretexts.org This process involves the conversion of two thiol groups into a disulfide, a reaction that is central to the function of many antioxidant systems in the body, such as glutathione (GSH). libretexts.org The intracellular environment is typically maintained in a reduced state due to a high concentration of GSH, which can reduce disulfide bonds in proteins. libretexts.orglibretexts.org

The antioxidant activity of cysteine derivatives is influenced by their molecular structure. tandfonline.com For instance, the presence of a free amino or carboxylate ion in cysteine derivatives has been shown to be crucial for potent antioxidant activities in anhydrous media. tandfonline.com The proposed mechanism involves a sequential proton loss and electron transfer-like proton shift, which facilitates their antioxidant action against lipid oxidation. tandfonline.com The carboxylate ion can intramolecularly abstract a proton from the thiol group, forming a thiyl anion. tandfonline.com This anion can then more easily release an electron to form a thiyl radical, which can terminate lipid oxidation cycles through coupling reactions. tandfonline.com

Antioxidant Activity of Cysteine Derivatives

Studies on various cysteine derivatives have provided insights into their structure-activity relationships concerning antioxidant potential. The antioxidant activities can be evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. psecommunity.orgmdpi.com

For example, a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share a bromophenyl moiety, investigated their antioxidant effects. psecommunity.orgmdpi.com The results, while specific to those compounds, highlight the methodologies used to assess antioxidant capacity.

| Compound/Standard | DPPH Inhibition (%) | ABTS Scavenging Effect (%) |

| N-acylated α-amino acid 5 | - | - |

| 4H-1,3-oxazol-5-one 6 | 16.75 ± 1.18 | - |

| α-acylamino ketone 7a | - | 7.14 ± 1.51 |

| α-acylamino ketone 7b | - | 0.40 ± 0.27 |

| 1,3-oxazole 8b | - | 7.66 ± 0.71 |

| Ascorbic Acid (Standard) | - | - |

| Butylated Hydroxyanisole (Standard) | - | - |

| Butylated Hydroxytoluene (Standard) | - | - |

| Data adapted from a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, not this compound itself. psecommunity.orgmdpi.com The table demonstrates the type of data generated in antioxidant studies. |

Mechanism of Action

The antioxidant mechanism of cysteine-containing compounds is multifaceted. patsnap.com Cysteine can act as a precursor to glutathione, a major intracellular antioxidant that protects cells from oxidative damage. patsnap.combcf-lifesciences.com The availability of cysteine is often the rate-limiting step in glutathione synthesis. patsnap.com

Furthermore, the disulfide form, cystine, is formed by the oxidation of two cysteine molecules and plays a structural role in proteins. patsnap.compnas.org It can also be reduced back to cysteine, participating in the cystine/cysteine cycle, which is a crucial antioxidant system. nih.gov

In the context of S-substituted cysteines like this compound, the nature of the substituent on the sulfur atom can influence its reactivity. While direct studies on the antioxidant properties of this compound are not extensively detailed in the provided search results, the general principles of cysteine redox chemistry provide a framework for understanding its potential behavior. The cleavage of the C-S bond is a key step in the metabolism of S-alkylated cysteines. acs.org For instance, flavoenzymes can catalyze the cleavage of S-alkylcysteine sulfoxides. acs.org

Research on other S-benzylcysteine derivatives has shown that they can be involved in various biological pathways. science.gov The reactivity of the sulfur atom remains a key feature, participating in reactions that can mitigate oxidative species. rsc.orgfrontiersin.org The diverse redox chemistry of cysteine allows it to act as a potent nucleophile or a reducing agent, depending on its oxidation state and local environment. rsc.org

Biochemical Interactions and Molecular Mechanisms in Vitro Studies

Enzyme-Substrate/Inhibitor Interactions of S-(4-Bromobenzyl)cysteine and its Derivatives

The biological activity of this compound and its related compounds is largely defined by their interactions with specific enzymes. These interactions range from potent inhibition of key detoxification enzymes to serving as substrates in metabolic pathways.

Glutathione (B108866) S-Transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, rendering them less toxic and more water-soluble for excretion. mdpi.comtandfonline.com this compound and its glutathione conjugate, S-(4-bromobenzyl)glutathione, have been identified as interacting with GSTs, particularly the Pi class isozyme (GSTP1). thebiogrid.orgdrugbank.comnih.gov

The interaction is centered at the enzyme's active site, which contains a highly specific binding site for GSH, known as the G-site. mdpi.com The glutathione portion of S-(4-bromobenzyl)glutathione occupies this site, while the 4-bromobenzyl group is thought to interact with an adjacent hydrophobic pocket, contributing to the binding affinity. lew.ro While S-(4-bromobenzyl)glutathione can act as an inhibitor of GSTP1, the enzyme can also play a role in mediating the transfer of glutathionyl groups to target proteins, a process known as S-glutathionylation. nih.govmdpi.com This dual role as both an inhibitor and a potential substrate for GST-mediated reactions underscores the complex relationship between S-bromobenzyl-conjugated molecules and this vital enzyme family.

The glyoxalase system, comprising Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is the primary pathway for detoxifying reactive and cytotoxic α-oxoaldehydes, such as methylglyoxal. lew.roscbt.com S-(p-Bromobenzyl)glutathione, a derivative of this compound, has been identified as a potent competitive inhibitor of human Glyoxalase I. lew.roacs.org

The mechanism of inhibition involves the compound acting as a transition-state analogue. lew.ro Glo1 catalyzes the isomerization of a hemithioacetal, which forms spontaneously from glutathione and methylglyoxal. nih.gov S-(p-Bromobenzyl)glutathione mimics this transition state, binding tightly to the active site and preventing the physiological substrate from being processed. lew.ro Structural studies and experimental data suggest the presence of a hydrophobic binding pocket in the active site that accommodates the S-substituent (the bromobenzyl group), and an increase in the hydrophobicity of this group generally leads to increased binding affinity. lew.roembopress.org

To overcome the poor cell permeability of charged glutathione derivatives, esterified prodrugs have been developed. Diester derivatives of S-(p-bromobenzyl)glutathione can diffuse into cells where they are hydrolyzed by cytosolic esterases to release the active inhibitor. lew.roacs.org This strategy highlights the significant difference in inhibitory activity between the prodrug form and the active monoester or fully de-esterified forms. acs.org

| Compound | Inhibitor Constant (Ki) | Reference |

|---|---|---|

| S-(p-Bromobenzyl)glutathione ethyl diester | 235 µM | acs.org |

| S-(p-Bromobenzyl)glutathione ethyl monoester | 2.36 µM | acs.org |

The metabolism of this compound can proceed through the mercapturic acid pathway, resulting in the formation of N-acetyl-S-(4-bromobenzyl)-L-cysteine. tandfonline.comnih.gov This N-acetylated derivative is a substrate for hydrolysis by enzymes known as aminoacylases, particularly aminoacylase (B1246476) III (AA3) and aminoacylase I (ACY1). nih.govresearchgate.netqmul.ac.uk These enzymes catalyze the deacetylation of mercapturic acids, removing the acetyl group to regenerate the corresponding L-cysteine S-conjugate. tandfonline.comqmul.ac.uk

This deacetylation is a significant step in the biotransformation of xenobiotics. researchgate.net In vitro studies have shown that various mercapturic acids, including N-acetyl-S-(4-bromobenzyl)-L-cysteine, can interact with cellular machinery. For instance, this compound was found to inhibit the baseline ATPase activity of the multidrug resistance-associated protein 2 (Mrp2), an apical transporter in the renal proximal tubule, suggesting it is a substrate for transport. nih.gov The subsequent deacetylation of the compound within the cell by AA3 would convert it into a form that is no longer a substrate for Mrp2-mediated secretion, thereby influencing its intracellular concentration and potential toxicity. nih.gov Aminoacylases are metalloenzymes that typically contain a zinc ion (Zn²⁺) in their active site, which is crucial for catalyzing the hydrolysis of the N-acyl bond. qmul.ac.ukwikipedia.org

Molecular Targeting and Protein Adduction Studies

Identifying the specific cellular proteins that interact with a compound is crucial for understanding its mechanism of action. For this compound, studies have pointed to direct interactions with specific enzymes and have explored the potential for covalent bond formation.

Biochemical and database-driven analyses have successfully identified specific protein targets for this compound. The most prominently identified interacting protein is Glutathione S-transferase P1 (GSTP1). thebiogrid.orgdrugbank.com This finding aligns with the known function of GSTs in recognizing and processing glutathione conjugates. The interaction, as cataloged in databases such as DrugBank and BioGRID, confirms that this compound is recognized as a ligand by this key enzyme. thebiogrid.orgdrugbank.com

| Compound | Protein Target | Organism | Reference |

|---|---|---|---|

| This compound | Glutathione S-transferase P (GSTP1) | Human | thebiogrid.orgdrugbank.com |

The chemical structure of this compound, containing a reactive thiol group and a bulky bromobenzyl moiety, suggests the potential for covalent adduction to proteins. Covalent inhibitors often target nucleophilic residues like cysteine on proteins to form a stable bond. acs.orgnih.gov

While direct evidence of this compound itself forming covalent adducts is limited, studies on analogous compounds provide insight into possible mechanisms. An analogue, S-4-bromobenzyl methanethiosulfonate (B1239399) (BBMTS), has been shown to react with nucleophilic protein persulfides, confirming the reactivity of the S-bromobenzyl chemical group with protein thiols. rsc.orgresearchgate.net

Furthermore, the non-covalent part of a molecule can direct its binding to specific sites on a protein, a concept utilized in the design of "scout fragments". acs.org The N-(4-bromophenyl) group, which is structurally similar to the 4-bromobenzyl group, has been shown to act as a recognition element that promotes binding to specific protein pockets. This targeted binding increases the effective local concentration of the reactive moiety near a protein's cysteine residue, enabling preferential and site-specific covalent bond formation. acs.org This suggests a plausible mechanism where the 4-bromobenzyl group of this compound could guide the molecule to a specific protein site, facilitating a covalent interaction through its cysteine sulfur atom.

Modulation of Biological Pathways by this compound Derivatives (Mechanistic Focus)

In vitro studies have been instrumental in elucidating the biochemical interactions and molecular mechanisms through which this compound and its derivatives exert their biological effects. Research has focused on how these compounds modulate specific biological pathways, particularly in pathogens. The core structure, featuring a bromobenzyl group attached to a cysteine moiety, serves as a scaffold for various derivatives that have been investigated for their potential to interfere with essential microbial processes.

Effects on Pathogen Cysteine Biosynthesis

The de novo synthesis of cysteine is a critical pathway for many pathogenic bacteria, as this amino acid is vital for protein structure, redox defense, and the synthesis of essential biomolecules. nih.govmdpi.com This pathway, absent in humans, presents an attractive target for antimicrobial drug development. The synthesis of L-cysteine is a two-step process catalyzed by serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (OASS), also known as CysK or CysM. nih.gov

Derivatives structurally related to this compound have been investigated as inhibitors of OASS. The enzyme OASS catalyzes the final step in cysteine biosynthesis, combining O-acetylserine with a sulfur source to produce cysteine. nih.gov Research into inhibitors for the Salmonella typhimurium OASS isoform, StCysM, has identified cyclopropane-based compounds as potent inhibitors. nih.gov While not direct derivatives of this compound, these studies highlight a mechanistic approach. For instance, (1S,2S)-1-(4-Chlorobenzyl)-2-phenylcyclopropanecarboxylic acid was identified as a potent inhibitor of StCysM. nih.gov This compound features a substituted benzyl (B1604629) group, suggesting that the 4-bromobenzyl moiety could similarly interact with the enzyme's active site. nih.gov

In Mycobacterium tuberculosis, cysteine biosynthesis is crucial for survival, especially during dormancy, as it is a key component of mycothiol, which protects the bacterium from oxidative stress. acs.org The cysteine synthase CysM is a critical enzyme in this pathway. acs.org Screening for inhibitors of M. tuberculosis CysM has led to the identification of compounds that bind to the active site. acs.org This line of research suggests that targeting CysM with specifically designed inhibitors, potentially including derivatives of this compound, could be a viable strategy against persistent bacterial infections. The general principle involves designing molecules that mimic the natural substrates or transition states of the cysteine biosynthesis enzymes, thereby blocking their function and halting bacterial growth.

Investigation of Antiviral Mechanisms in Model Systems

The antiviral properties of this compound derivatives have been explored, with a focus on their mechanisms of action in various viral models. A key area of investigation involves the synthesis of thiazolidine-4-carboxylic acid derivatives, which can be considered cyclized analogs of substituted cysteines.

One such study reported the synthesis and antiviral evaluation of (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid against the Tobacco Mosaic Virus (TMV). mdpi.com This compound, a direct derivative of this compound, demonstrated notable antiviral activity. mdpi.com The mechanism of action for many antiviral chalcones and their derivatives often involves the disruption of different stages of the viral replication cycle or the inhibition of viral or host cell enzymes essential for viral propagation. semanticscholar.org

Further research into isoindolin-1-one (B1195906) derivatives has provided insights into potential antiviral mechanisms. For example, the compound 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one showed potent and broad-spectrum antiviral activity against various strains of Enterovirus 71 (EV-A71). jmchemsci.com Mechanistic studies indicated that this compound likely exerts its antiviral effect during the virus entry stage. jmchemsci.com This suggests that the bromophenyl moiety, a key feature of this compound, can be incorporated into structures that interfere with the initial interaction between the virus and the host cell.

The table below summarizes the antiviral activity of a relevant this compound derivative against TMV.

| Compound | Concentration (µg/mL) | Inactivation Activity (%) against TMV |

| (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid | 500 | Moderate to Excellent mdpi.com |

| Ribavirin (Control) | 500 | 35 mdpi.com |

Data sourced from in vitro studies on Tobacco Mosaic Virus. mdpi.com

Research into Antifungal Activity Mechanisms

Derivatives of this compound have also been evaluated for their antifungal properties, with research aimed at understanding their mechanisms of action. The thiazolidine (B150603) derivative, (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid, not only showed antiviral effects but also possessed broad-spectrum antifungal activity. mdpi.com

Molecular docking studies on other antifungal derivatives provide clues to potential mechanisms. For instance, some streptochlorin (B611036) derivatives are thought to exert their antifungal effect by forming hydrogen bonds and hydrophobic interactions with Leucyl-tRNA Synthetase, a crucial enzyme for protein synthesis. researchgate.net Another common target for antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. Molecular docking studies with certain cyclopropane (B1198618) derivatives have shown interactions with key amino acid residues in the active site of CYP51. mdpi.com

While the precise antifungal mechanism of this compound derivatives is not fully elucidated, the existing research on related compounds points towards the inhibition of essential fungal enzymes. The study on thiazolidine-4-carboxylic acid derivatives, including the 4-bromophenyl variant, tested their efficacy against a panel of common agricultural fungal pathogens. mdpi.com

The table below presents the antifungal activity of a related thiazolidine derivative against various fungal pathogens.

| Compound | Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL |

| (2RS,4R)-2-(4-Bromophenyl)thiazolidine-2,4-dicarboxylic acid | Cercospora arachidicola Hori | > 70 mdpi.com |

| (2RS,4R)-2-(4-Bromophenyl)thiazolidine-2,4-dicarboxylic acid | Alternaria solani | ~58 mdpi.com |

| (2RS,4R)-2-(4-Bromophenyl)thiazolidine-2,4-dicarboxylic acid | Physalospora piricola | ~83 mdpi.com |

| Carbendazim (Control) | Cercospora arachidicola Hori | Lower than test compound mdpi.com |

| Chlorothalonil (Control) | Cercospora arachidicola Hori | Lower than test compound mdpi.com |

Data reflects the activity of a closely related derivative, highlighting the potential of the bromophenyl-thiazolidine scaffold. mdpi.com

Computational Chemistry and Molecular Modeling of S 4 Bromobenzyl Cysteine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of S-(4-Bromobenzyl)cysteine. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn governs the molecule's stability and reactivity. researchgate.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the calculations would likely reveal that the HOMO is localized primarily on the sulfur atom of the cysteine residue and the π-system of the bromobenzyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic ring. Another important output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. The thiol group of cysteine is a potent nucleophile, and its reactivity is a key aspect of its biological function. numberanalytics.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values for illustrative purposes and would be determined via specific computational software.)

| Property | Predicted Value | Significance |

| EHOMO | -6.5 eV | Indicates the energy of the outermost electrons; relates to the electron-donating ability of the molecule. |

| ELUMO | -1.2 eV | Indicates the energy of the lowest available orbital for an incoming electron; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. researchgate.net |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charge on Sulfur | -0.25 e | A negative charge on the sulfur atom confirms its nucleophilic character, making it a primary site for reactions. |

These quantum calculations provide a static but foundational picture of the molecule's electronic character, essential for predicting how it will behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum calculations offer electronic insights, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com MD simulations use classical mechanics (Newton's equations of motion) to model the movements of atoms and molecules, simulating a physiological environment that includes water, ions, and specific temperatures and pressures. nih.gov This approach is invaluable for conformational analysis and studying ligand-protein interactions.

Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. mdpi.com By tracking properties like the radius of gyration (RoG) and root-mean-square deviation (RMSD) over simulation time, researchers can understand the molecule's flexibility and predominant shapes, which is critical for its ability to fit into a protein's binding site. nih.gov

Ligand Binding: MD simulations are extensively used to study how a ligand like this compound interacts with a biological target, such as an enzyme active site. nih.gov In these simulations, the ligand is placed in the binding pocket of the protein, and the system's evolution is tracked for nanoseconds or even microseconds. This allows for the observation of key binding events, the stability of the ligand-protein complex, and the specific interactions that hold them together, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the simulation trajectory to estimate the free energy of binding, providing a quantitative measure of binding affinity. nih.gov The role of water molecules in mediating or competing with binding can also be explicitly analyzed, offering a complete picture of the molecular recognition process. biorxiv.org

Table 2: Typical Outputs from an MD Simulation of this compound in a Protein Binding Site

| Simulation Output | Description | Insight Provided |

| RMSD Plot | Root-Mean-Square Deviation of atomic positions over time. | Assesses the stability of the ligand in the binding pocket and conformational changes in the protein. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds formed between the ligand and protein residues. | Highlights key interactions that anchor the ligand and contribute to binding specificity. nih.gov |

| Binding Free Energy (e.g., MM-PBSA) | An estimation of the energy released upon ligand binding. | Provides a quantitative ranking of binding affinity for different ligands or binding poses. nih.gov |

| Conformational Clustering | Groups similar ligand conformations observed during the simulation. | Reveals the most populated and likely bioactive conformation of the ligand. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle (e.g., water) at a distance from another. | Analyzes the structure of the solvent around the ligand and its role in binding. biorxiv.org |

Prediction of Chemical Reactivity and Site-Specific Modification

The prediction of chemical reactivity combines insights from both quantum and classical computational methods. For this compound, the primary site of reactivity is the cysteine moiety. numberanalytics.com The nucleophilicity of the thiol group is highly dependent on its protonation state, which is governed by its pKa. rsc.org The local protein microenvironment can significantly alter this pKa from its solution value of ~8.3, making some cysteine residues much more reactive than others at physiological pH. numberanalytics.comrsc.org

Computational models can predict how the electronic properties of the 4-bromobenzyl group influence the reactivity of the cysteine thiol. The bromine atom is electron-withdrawing, which can subtly affect the charge distribution across the molecule. Furthermore, in chemico assays, which measure reactivity with model nucleophiles like glutathione (B108866), can be correlated with computational descriptors to build predictive models for toxicological endpoints like skin sensitization. europa.eu

This compound itself can be considered as a reagent for the site-specific modification of proteins. Cysteine residues are relatively rare in proteins and their unique nucleophilicity makes them attractive targets for covalent modification. kcl.ac.uk Computational docking and MD simulations can be used to predict whether this compound or a derivative could bind preferentially to a specific pocket on a target protein, positioning its reactive group to form a covalent bond with a nearby cysteine residue. This strategy is central to the design of covalent inhibitors and chemical probes. acs.org

Table 3: Factors Influencing the Reactivity of the Cysteine Moiety

| Factor | Description | Computational Assessment Method |

| pKa of the Thiol Group | The pH at which the thiol is 50% deprotonated to its more reactive thiolate form. rsc.org | Constant pH MD simulations; QM/MM calculations. |

| Solvent Accessibility | The degree to which the thiol group is exposed to the solvent versus buried within the protein. | Calculation of Solvent Accessible Surface Area (SASA) from MD simulations. |

| Local Electrostatics | The presence of nearby charged or polar amino acid residues that can stabilize the thiolate anion. | Electrostatic potential calculations on protein structures; MD simulations. |

| Intrinsic Nucleophilicity | The inherent electronic tendency of the sulfur atom to attack electrophiles. | Quantum chemical calculations (e.g., Fukui functions, atomic charges). |

In Silico Approaches for Derivatization Design and Mechanistic Insights

Computational chemistry is a cornerstone of modern medicinal chemistry for designing novel molecules with improved properties. Starting with a scaffold like this compound, in silico methods allow for the rapid design and evaluation of thousands of virtual derivatives. mdpi.comresearchgate.net

Derivatization Design: A common strategy is to create a virtual library by systematically modifying different parts of the parent molecule. For this compound, this could involve:

Replacing the bromine atom with other halogens (F, Cl, I) or functional groups (e.g., -CF₃, -OCH₃) to modulate electronic effects and binding interactions.

Altering the position of the substituent on the phenyl ring.

Modifying the cysteine backbone to change its conformational properties or add new interaction points.

These virtual compounds can then be subjected to high-throughput computational screening. Docking programs can predict their binding poses and scores against a protein target, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can filter for drug-like properties. This process funnels a large number of potential derivatives down to a small set of promising candidates for chemical synthesis and experimental testing. mdpi.com

Mechanistic Insights: For reactions involving this compound, such as its covalent modification of a target enzyme, computational methods can provide a detailed, step-by-step understanding of the reaction mechanism. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful for this purpose. In a QM/MM simulation, the reacting parts of the system (e.g., the cysteine thiol and the electrophilic site on the target) are treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled with more efficient classical mechanics. This approach allows for the calculation of the reaction energy profile, including the identification of transition states and intermediates, which is crucial for understanding reaction rates and pathways. nih.gov

Table 4: A General Workflow for In Silico Derivatization and Mechanistic Study

| Step | Description | Computational Tools |

| 1. Scaffold Selection | Identify the core molecule for modification, e.g., this compound. | Chemical databases (e.g., DrugBank drugbank.com). |

| 2. Virtual Library Generation | Systematically create a large set of virtual derivatives based on the scaffold. | Library enumeration software. |

| 3. High-Throughput Screening | Dock the virtual library against a protein target and filter based on binding score and ADMET properties. | Docking software (e.g., AutoDock, Glide); ADMET prediction models. |

| 4. Refined Binding Analysis | Perform more rigorous binding free energy calculations on the top-ranked hits. | MD simulations with MM-PBSA/GBSA. |

| 5. Mechanistic Investigation | For covalent modifiers, model the reaction pathway to understand kinetics and mechanism. | QM/MM simulations. |

| 6. Candidate Selection | Select a small number of the most promising derivatives for synthesis and in vitro validation. | Data analysis and visualization tools. |

Analytical Methodologies for S 4 Bromobenzyl Cysteine and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating S-(4-Bromobenzyl)cysteine from complex biological or chemical mixtures, enabling precise quantification. The choice of technique depends on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile S-substituted cysteine derivatives. Reversed-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Due to the lack of a strong chromophore in many cysteine derivatives, pre-column or post-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. nih.gov Reagents like dansyl chloride, o-phthaldialdehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group of the cysteine moiety to form highly absorbing or fluorescent products. nih.gov

The separation is typically achieved on C8 or C18 columns. The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to optimize resolution. ajpaonline.com

Table 1: Illustrative RP-HPLC Parameters for S-Substituted Cysteine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Eclipse XDB C18 (150mm × 4.6mm, 5µm) | Primesep 100 (150mm x 4.6mm, 5µm) sielc.com |

| Mobile Phase A | 10mM Ammonium Acetate buffer (pH 6.3) ajpaonline.com | 0.1% Sulfuric Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile ajpaonline.com | Acetonitrile sielc.com |

| Gradient | Gradient elution | Isocratic (20% B) sielc.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min sielc.com |

| Detection | UV at 222 nm (after dansylation) ajpaonline.com | UV at 200 nm sielc.com |

| Derivatizing Agent | Dansyl Chloride ajpaonline.com | None (for direct UV detection) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. This compound, being a non-volatile amino acid, requires chemical derivatization to increase its volatility for GC analysis. nih.gov A common approach involves the esterification of the carboxyl group and acylation of the amino group.

For instance, a two-step derivatization can be performed:

Esterification: The carboxyl group is converted to an ester (e.g., a propyl ester) using propanol (B110389) in an acidic medium.

Acylation: The amino group is acylated using an agent like acetic anhydride (B1165640) to form the N-acetyl derivative.

The resulting volatile derivative, such as N-acetyl-S-(4-bromobenzyl)cysteine propyl ester, can then be separated on a capillary GC column (e.g., with a 2% OV-101 stationary phase) and detected using a flame ionization detector (FID) or a more specific detector like a flame-photometric detector (FPD) operating in sulfur mode. nih.govnih.gov

Table 2: Example GC Conditions for Derivatized Cysteine Compounds

| Parameter | Typical Condition |

|---|---|

| Derivatization | N-acetylation and n-propylation nih.gov |

| Column | 2% OV-101 on Chromosorb W/HP nih.gov |

| Oven Temperature | 140°C (Isothermal) nih.gov |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | ~86 mL/min nih.gov |

| Detector | Flame Photometric Detector (Sulfur Mode) nih.gov |

Ion-Pair Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar and ionic molecules like this compound, which may show poor retention on traditional reversed-phase columns, specialized HPLC techniques are beneficial.

Ion-Pair Chromatography (IPC) is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region. For the zwitterionic this compound, an anionic pairing agent like an alkyl sulfonate could pair with the protonated amine group, or a cationic agent like a quaternary ammonium compound could pair with the carboxylate group. shimadzu.comthermofisher.com This neutralizes the charge, and the resulting ion pair is retained on the nonpolar stationary phase. technologynetworks.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative method for separating very polar compounds. researchgate.net HILIC employs a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. chromatographyonline.com A thin aqueous layer forms on the surface of the stationary phase, and the analyte partitions between this layer and the bulk mobile phase. This technique is well-suited for retaining and separating polar analytes like amino acids and their derivatives. researchgate.net

Spectroscopic Characterization and Detection

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. jchps.comsemanticscholar.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for:

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.6 ppm) for the protons on the brominated benzene (B151609) ring, exhibiting an AA'BB' splitting pattern.

Benzyl (B1604629) Protons (S-CH₂-Ar): A singlet or a pair of doublets (if diastereotopic) corresponding to the methylene (B1212753) group connecting the sulfur atom to the benzene ring.

Cysteine Backbone Protons: Signals for the α-proton (CH-COOH) and the β-protons (S-CH₂-CH), which are often complex due to spin-spin coupling.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carboxyl carbon, the aromatic carbons (including the carbon attached to bromine), the benzylic carbon, and the carbons of the cysteine backbone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad) | ~170-175 |

| α-Carbon (α-CH) | ~4.0-4.5 | ~52-56 |

| β-Carbon (β-CH₂) | ~2.8-3.5 | ~33-38 |

| Benzyl (S-CH₂) | ~3.7-4.0 | ~35-40 |

| Aromatic (C-H) | ~7.2-7.5 | ~130-132 |

| Aromatic (C-Br) | - | ~120-123 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values depend on the solvent and pH.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental formula of a compound and for its quantification at trace levels. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides both specificity and sensitivity.

In LC-MS analysis, this compound would typically be ionized using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the molecule would be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer) can determine the accurate mass of this ion, allowing for the confirmation of its elemental formula (C₁₀H₁₂BrNO₂S). nih.govnih.gov

For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this approach, the precursor ion ([M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and allows for accurate quantification even in complex matrices. doi.org A stable isotope-labeled version of this compound can be used as an internal standard for the most accurate quantification.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C₁₀H₁₂BrNO₂S |

| Monoisotopic Mass | 288.9796 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion ([M+H]⁺) | m/z 289.9874 |

| Isotopic Pattern | Characteristic pattern due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| Potential Fragments | Loss of H₂O, loss of COOH group, cleavage of the S-CH₂ bond to yield a bromobenzyl cation (m/z ~169/171) |

Fluorescence-Based Detection Methods

While this compound is not intrinsically fluorescent, fluorescence-based methods are powerful tools for the sensitive detection of related biothiols, primarily unmodified cysteine. rsc.org These methods typically rely on probes that undergo a chemical reaction with the free thiol group of cysteine, leading to a significant change in fluorescence—often a "turn-on" response where a non-fluorescent probe becomes highly fluorescent. nih.gov

Several reaction mechanisms are employed for the specific detection of cysteine:

Michael Addition: Probes containing an electron-deficient double bond (e.g., an acrylate (B77674) or maleimide (B117702) group) react with the cysteine thiol via Michael addition. This reaction disrupts a quenching pathway in the probe, restoring fluorescence.

Nucleophilic Aromatic Substitution: Reagents like 2,4-dinitrobenzenesulfonyl (DNBS) esters are used to functionalize fluorophores. nih.gov The cysteine thiol displaces the DNBS group, releasing the free, highly fluorescent dye. nih.gov

Cleavage Reactions: Probes can be designed where the fluorophore is quenched by a specific moiety that is selectively cleaved by the thiol group of cysteine, resulting in fluorescence enhancement.

Because these methods are dependent on the presence of a reactive, free thiol group, they would not directly detect this compound, where the thiol is blocked by the 4-bromobenzyl group. However, these techniques are crucial for studying metabolic pathways where this compound might be formed from or degraded back to free cysteine. For instance, they could be used to quantify the remaining free cysteine in a system after an alkylation reaction.

| Detection Mechanism | Probe Reactive Group | Interaction with Cysteine | Fluorescence Response |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Carbonyl (e.g., Acrylate) | Nucleophilic addition of the thiol group to the double bond. | Turn-on |

| Nucleophilic Aromatic Substitution | 2,4-Dinitrobenzenesulfonyl (DNBS) | Thiol displaces the DNBS leaving group, releasing the fluorophore. nih.gov | Turn-on nih.gov |

| Cyclization with Aldehydes | Aldehyde Group | Reaction with both the thiol and amine of cysteine forms a thiazolidine (B150603) ring, altering the probe's electronic properties. | Ratiometric Shift or Turn-on |

Immunochemical Assays for Protein Adduct Detection

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific and sensitive method for detecting proteins that have been covalently modified by small molecules. To detect a protein adduct of this compound, a specific antibody that recognizes this modification must be developed.

The process relies on the principles of hapten-carrier immunization. creative-diagnostics.comaptamergroup.com A hapten is a small molecule—in this case, this compound or a close analogue—that is not immunogenic on its own. aptamergroup.com To elicit an immune response, the hapten is covalently conjugated to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). aptamergroup.comcreative-biolabs.com

Workflow for Developing an Immunochemical Assay:

Immunogen Synthesis: this compound is chemically linked to a carrier protein (e.g., KLH) to create a hapten-carrier conjugate.

Immunization: An animal (typically a rabbit or mouse) is immunized with the conjugate. The animal's immune system recognizes the hapten as part of the foreign protein complex and produces antibodies against it.

Antibody Isolation and Screening: Polyclonal antibodies can be purified from the animal's serum, or monoclonal antibodies can be generated using hybridoma technology. creative-biolabs.com The antibodies are screened for their specificity and affinity for the this compound adduct, often using a different carrier protein (e.g., BSA-hapten conjugate) to ensure the antibodies recognize the hapten and not the primary carrier.

Assay Development: The specific antibodies are then used as the primary detection reagent in an immunoassay format like ELISA. In a competitive ELISA, for example, a sample containing the protein of interest would be incubated in a well coated with the this compound-BSA conjugate. The amount of antibody that binds to the plate is inversely proportional to the amount of adducted protein in the sample.

This approach allows for the highly sensitive quantification of specific protein adducts in complex biological samples like serum or tissue homogenates. nih.gov

Development of Novel Probes and Reagents for Cysteine Modification Analysis

The analysis of cysteine modifications is a central theme in chemical proteomics. This compound represents a stable S-alkylation, a class of post-translational modifications that can be studied using a variety of specialized reagents and mass spectrometry-based workflows. nih.govresearchgate.net

The standard proteomic approach to studying cysteine modifications involves several steps:

Blocking of Free Thiols: To distinguish between modified and unmodified cysteines, free thiol groups in a protein sample are first blocked (alkylated) with a reagent. Common alkylating agents include iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM). creative-proteomics.comresearchgate.net This step ensures that only pre-existing modifications or those that can be chemically reversed are detected in subsequent steps.

Enzymatic Digestion: The protein sample is digested into smaller peptides using an enzyme like trypsin.

Analysis by Mass Spectrometry (MS): The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the case of analyzing a protein containing a pre-existing this compound modification, the workflow would identify a peptide with a specific mass shift on a cysteine residue. This mass shift corresponds to the addition of a 4-bromobenzyl group (+169/171 Da due to bromine isotopes).

Novel probes for cysteine analysis often incorporate functionalities that permit enrichment or visualization. These include:

Biotin- or Alkyne-tagged Reagents: Alkylating agents like iodoacetamide can be functionalized with a biotin (B1667282) tag for affinity purification of cysteine-containing peptides or an alkyne tag for subsequent "click chemistry" ligation to a reporter molecule (e.g., a fluorophore). nih.gov

Chemoselective Probes: There is ongoing development of reagents with enhanced reactivity and selectivity for cysteine thiols over other nucleophilic amino acid side chains. semanticscholar.org These include vinyl sulfones, hypervalent iodine reagents, and various maleimide derivatives. researchgate.netrsc.org

S 4 Bromobenzyl Cysteine As a Research Tool and Chemical Probe

Utilization in Protein Labeling and Chemoproteomics Research

The unique structure of S-(4-Bromobenzyl)cysteine, particularly the presence of the bromine atom, makes it a useful probe in the field of chemoproteomics. This area of research focuses on the study of proteins and their functions by employing small molecule probes that can react with specific amino acid residues.

Chemoproteomics platforms are instrumental in screening large libraries of compounds to identify those that interact with specific proteins. biorxiv.orgebi.ac.uk These platforms often utilize competitive profiling, where a known, broadly reactive probe is used to label cysteine residues in the proteome. The displacement of this probe by a test compound indicates an interaction. The development of high-throughput, label-free quantification methods has significantly advanced this field, allowing for the rapid and robust profiling of cysteine-reactive fragments. biorxiv.org

The versatility of the cysteine residue, with its nucleophilic thiol group, makes it a frequent target for such probes. rsc.org The chemistry of cysteine allows it to participate in a variety of reactions, making it a critical component in protein structure and function. rsc.org By using molecules like this compound, or derivatives thereof, researchers can investigate the roles of specific cysteine residues within proteins. This can involve identifying binding sites for potential drugs or understanding the mechanisms of enzyme catalysis. The development of sophisticated techniques like activity-based protein profiling (ABPP) has further enhanced the ability to discover and characterize these interactions. nih.gov

Table 1: Applications of Cysteine-Reactive Probes in Chemoproteomics

| Research Area | Application of Cysteine-Reactive Probes | Key Techniques |

|---|---|---|

| Drug Discovery | Screening for and identifying new drug candidates that target specific cysteine residues. biorxiv.org | High-Throughput Screening (HTS), Chemoproteomics |

| Target Identification | Pinpointing the protein targets of bioactive compounds. biorxiv.org | Activity-Based Protein Profiling (ABPP) |

Application in Studying Xenobiotic Metabolic Pathways

Xenobiotics, foreign chemical substances found within an organism that are not naturally produced, are often detoxified through a series of metabolic pathways. The mercapturic acid pathway is a major route for the biotransformation and elimination of these compounds. nih.govtandfonline.com this compound serves as a model compound to study the enzymes and processes involved in this critical detoxification pathway.

The metabolism of many xenobiotics begins with their conjugation to glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govdrugbank.com The resulting glutathione S-conjugate is then sequentially metabolized by various enzymes, including γ-glutamyltransferase and dipeptidases, to form a cysteine S-conjugate. nih.govtandfonline.com This cysteine conjugate can then be N-acetylated to form a mercapturic acid, which is typically more water-soluble and readily excreted. nih.gov

This compound can be used to probe the activity of enzymes within this pathway, such as cysteine-conjugate transaminase. ontosight.ai This enzyme catalyzes the transfer of an amino group from S-substituted cysteines to α-ketoglutarate, a key step in the metabolism of these conjugates. ontosight.ai By studying the metabolism of compounds like this compound, researchers can gain a deeper understanding of how organisms handle exposure to a wide array of foreign chemicals.

Table 2: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function |

|---|---|

| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of xenobiotics with glutathione. nih.govdrugbank.com |

| γ-Glutamyltransferase (GGT) | Removes the glutamate (B1630785) residue from the glutathione conjugate. nih.govtandfonline.com |

| Dipeptidases | Cleave the glycine (B1666218) residue from the cysteinyl-glycine conjugate. nih.govtandfonline.com |

| Cysteine S-conjugate N-acetyltransferase | Acetylates the cysteine conjugate to form the final mercapturic acid. nih.gov |

Use as a Model Compound for Understanding Sulfur Biochemistry

The biochemistry of sulfur-containing compounds is vast and crucial for numerous biological processes. researchgate.net Cysteine, as a primary sulfur-containing amino acid, is central to many of these processes, including protein structure, enzyme catalysis, and redox biology. rsc.orgmdpi.com this compound, as a modified cysteine, provides a valuable tool for dissecting the intricacies of sulfur biochemistry.

The thioether linkage in this compound is a key feature. In peptide synthesis, for instance, protecting the reactive thiol group of cysteine is often necessary to prevent unwanted side reactions. ontosight.ai The 4-bromobenzyl group can serve as such a protecting group, which can be later removed under specific conditions. ontosight.ai This allows for the controlled synthesis of complex peptides and proteins.

Furthermore, the study of enzymes that act on sulfur-containing substrates, such as cysteine proteases and cysteine synthases, can be facilitated by using model compounds. frontiersin.orgnih.gov Cysteine proteases, for example, utilize a cysteine residue in their active site for catalysis. frontiersin.orgnih.gov Understanding the mechanism of these enzymes is critical for developing inhibitors that could serve as therapeutic agents for various diseases. frontiersin.org Similarly, studying the biosynthesis of cysteine itself, a process catalyzed by enzymes like cysteine synthase, is fundamental to understanding cellular metabolism. nih.gov The use of modified cysteine derivatives in these studies can help to elucidate reaction mechanisms and enzyme-substrate interactions. numberanalytics.com

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Glutathione | |

| Cysteine | |

| 4-bromobenzyl group | |

| α-ketoglutarate |

Future Directions in S 4 Bromobenzyl Cysteine Research

The exploration of S-(4-Bromobenzyl)cysteine, a halogenated derivative of the naturally occurring amino acid S-benzylcysteine, is poised for significant advancement. Emerging research into its analogs suggests a range of potential bioactivities, underscoring the need for a focused and multidisciplinary research approach. Future investigations will likely concentrate on refining its synthesis, understanding its molecular interactions, leveraging advanced analytical and computational tools, and discovering novel applications.

Q & A

Q. What are the established synthetic routes for S-(4-Bromobenzyl)cysteine, and what reaction conditions optimize yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution, where the thiol group of cysteine reacts with 4-bromobenzyl chloride under alkaline conditions (pH 8–10). This reaction typically proceeds in a polar solvent (e.g., water or methanol) at 25–50°C for 12–24 hours. Purification is achieved using ion-exchange chromatography, as demonstrated for structurally analogous S-substituted cysteines like S-(1-carboxyethyl)-L-cysteine . Optimization includes controlling molar ratios (e.g., 1:1.2 cysteine-to-bromobenzyl reagent) and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in synthesized samples?

- Methodological Answer :

- UV Spectrometry : Suitable for quantifying crude products by measuring absorbance at 220–260 nm, leveraging the aromatic bromobenzyl group’s absorption .

- High-Performance Liquid Chromatography (HPLC) : Paired with reverse-phase C18 columns and UV detection (λ = 254 nm) to resolve impurities and confirm purity. Retention times can be calibrated against synthetic standards .

- Optical Rotatory Dispersion (ORD) : Validates enantiomeric purity in purified samples by comparing specific rotation values to literature data for L-cysteine derivatives .

Advanced Research Questions

Q. How does the presence of the 4-bromobenzyl group influence the metabolic stability of cysteine derivatives in biological systems?

- Methodological Answer : The electron-withdrawing bromine atom on the benzyl group may reduce susceptibility to enzymatic cleavage compared to unsubstituted analogs. To assess stability:

- Incubate this compound with prokaryotic lysates (e.g., Bacillus subtilis) and track degradation via HPLC or LC-MS.

- Compare kinetics to S-(2-succino)cysteine (2SC), which is metabolized via acetylation and lyase-dependent pathways (e.g., YxeK or 2SL enzymes). The bromobenzyl group’s steric bulk could impede acetyltransferase activity, requiring modified acetylation protocols .

Q. What experimental approaches can elucidate the enzymatic pathways responsible for the breakdown of this compound in prokaryotic models?

- Methodological Answer :

- Bioinformatics : Screen microbial genomes (e.g., using SEED database tools) for homologs of yxe gene clusters or 2SL lyases, which are implicated in 2SC breakdown .

- Heterologous Expression : Clone candidate enzymes (e.g., 2SL from Enterococcus italicus) into E. coli, purify via Ni-NTA affinity chromatography, and test activity against this compound derivatives in vitro .

- Enzyme Kinetics : Use Michaelis-Menten assays to measure substrate specificity and inhibition profiles under varying pH and temperature conditions .

Q. How can researchers resolve discrepancies in reported metabolic pathways for S-substituted cysteine derivatives, such as conflicting enzyme activities?

- Methodological Answer :

- Standardized Replication : Repeat critical studies (e.g., YxeK vs. 2SL activity assays) under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and substrate concentrations to isolate variables .

- Comparative Genomics : Analyze phylogenetic distribution of yxe gene clusters to identify functional redundancies or alternative pathways in organisms lacking YxeK .

- Cross-Validation : Combine kinetic data with structural modeling (e.g., AlphaFold predictions) to assess enzyme-substrate compatibility for novel derivatives like this compound .

Q. What strategies mitigate oxidation or side reactions during the synthesis and storage of this compound?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation to disulfides.

- Antioxidants : Add 1–5 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to storage buffers.

- Lyophilization : Stabilize purified compounds by freeze-drying and storing at -80°C in amber vials to limit light-induced degradation .

Key Considerations for Experimental Design

- Contradiction Management : When conflicting data arise (e.g., variable enzyme kinetics), prioritize orthogonal validation methods such as isotopic labeling (e.g., ¹³C-cysteine tracing) or in vivo complementation assays in knockout models .

- Peer Review Alignment : Ensure methodologies align with published standards for reproducibility, including detailed reagent tables and raw data deposition in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.